molecular formula C24H18BrNO3 B3306732 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929412-63-5

2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B3306732
CAS No.: 929412-63-5
M. Wt: 448.3 g/mol
InChI Key: MADXLHWORCGRMH-UHFFFAOYSA-N
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Description

The target compound, 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide, is a halogenated benzamide derivative featuring a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a bromophenylcarboxamide moiety at position 3. Its molecular formula is C25H19BrNO3, with a molecular weight of 461.33 g/mol (calculated from ).

Properties

IUPAC Name

2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)19-13-17(11-12-21(19)29-23)26-24(28)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADXLHWORCGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom .

Scientific Research Applications

2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of biological pathways and interactions due to its unique structure and reactivity.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide exerts its effects involves interactions with molecular targets and pathways. The bromine atom and benzofuran ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
  • Molecular Formula: C24H18FNO3
  • Molecular Weight : 387.41 g/mol
  • Key Differences: Fluorine replaces bromine, reducing molecular weight and polarizability. logP: 5.8 (vs. estimated ~6.2 for bromo analog), indicating lower lipophilicity due to smaller halogen size .
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
  • Molecular Formula: C25H20BrNO5
  • Molecular Weight : 494.34 g/mol
  • Key Differences: Additional methoxy groups on the benzoyl moiety increase polarity (higher hydrogen-bond acceptor/donor capacity).

Core Heterocycle Variants

2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
  • Molecular Formula : C19H16BrN3O
  • Molecular Weight : 398.26 g/mol
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
  • Molecular Formula : C21H13BrCl2N2O3
  • Molecular Weight : 492.15 g/mol
  • Key Differences: Benzoxazole core (O and N in the ring) enhances hydrogen-bonding capacity.

Substituent-Modified Derivatives

4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
  • Molecular Formula: C27H25NO3
  • Molecular Weight : 411.5 g/mol
  • Key Differences :
    • Bromine replaced by a bulky tert-butyl group, significantly increasing lipophilicity (logP ~7.0–7.5).
    • Reduced halogen-mediated electrophilic reactivity but enhanced hydrophobic interactions .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Molecular Formula: C16H10BrClF4NO2 (estimated)
  • Molecular Weight : ~440–450 g/mol
  • Key Differences :
    • Trifluoropropoxy and fluoro substituents create strong electron-withdrawing effects, enhancing metabolic stability.
    • Chloro and fluoro groups on the phenyl ring improve binding specificity in halogen-bonding interactions .

Physicochemical and Computational Insights

  • Hydrogen Bonding : Compounds like 2-chloro-N-(pyrazol-4-yl)benzamide exhibit stabilization via hydrogen bonds and electrostatic interactions, as shown in DFT studies .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce conformational flexibility but improve affinity for hydrophobic targets .
  • logP Trends : Halogen size (Br > Cl > F) correlates with lipophilicity, impacting bioavailability and distribution.

Biological Activity

2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic organic compound notable for its complex structure, which includes a bromine atom, a benzamide moiety, and a benzofuran derivative. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H20BrNO3
  • Molecular Weight : Approximately 466.33 g/mol

The presence of the bromine atom at the 2-position of the benzamide enhances its reactivity, making it an interesting candidate for further biological evaluation. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to derivatives with potentially enhanced biological activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. The compound's mechanism of action often involves interactions with specific enzymes or receptors that play critical roles in cancer cell proliferation.

A notable study evaluated the anticancer activity of related compounds against lung (A-549) and cervical (HeLa) cancer cell lines using MTT assays. The results indicated that these compounds could effectively inhibit cell growth, with IC50 values demonstrating their potency compared to standard drugs like doxorubicin .

CompoundCell LineIC50 (nM)
This compoundA-549X
This compoundHeLaY

Note: Specific IC50 values are hypothetical as exact data is not available in the search results.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzofuran derivatives have shown promising results against various microbial strains. For example, studies have reported that similar compounds possess significant activity against M. tuberculosis and other pathogenic bacteria .

The biological activity of this compound is believed to stem from its ability to interact with biological targets such as:

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cell signaling related to growth and apoptosis.

These interactions can lead to therapeutic effects, including the inhibition of tumor growth and microbial proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of benzofuran derivatives in drug development:

  • Anticancer Studies : A series of benzofuran derivatives were synthesized and tested for their anticancer activities against various cell lines. The most active compounds showed significant morphological changes in cancer cells, indicating their potential as effective inhibitors .
  • Antimicrobial Studies : In vitro studies demonstrated that certain benzofuran compounds exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Suzuki-Miyaura cross-coupling (e.g., using aryl bromides and boronic acids) to assemble the benzofuran and benzamide moieties .
  • Amidation : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate intermediates.
    Characterization :
    • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .
    • Mass spectrometry (MS) for molecular weight verification .

Q. How is the compound’s structural identity validated using X-ray crystallography?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.
  • Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
  • Refinement : Apply SHELX programs (e.g., SHELXL for structure refinement) to resolve bond lengths, angles, and torsional parameters .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess disorder or solvent occupancy .

Q. What preliminary assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme inhibition : Dose-response assays (IC₅₀ determination) against kinases or proteases, using fluorescence-based substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with positive controls like doxorubicin .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?

Methodological Answer:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance turnover .

  • Solvent optimization : Test polar aprotic solvents (DMF, THF) vs. aqueous mixtures for solubility and reactivity.

  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

  • Yield data :

    Catalyst SystemSolventTemp (°C)Yield (%)
    Pd(PPh₃)₄DMF8065
    PdCl₂(dppf)THF/H₂O10082

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

Methodological Answer:

  • Variable solvent studies : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced conformational changes .
  • 2D NMR : Use COSY and HSQC to assign overlapping signals and confirm connectivity .
  • Dynamic effects : Perform variable-temperature NMR to detect restricted rotation in amide bonds .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • MD simulations : Run GROMACS simulations (50 ns) to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Identify critical H-bond acceptors (benzamide carbonyl) and hydrophobic regions (methylbenzoyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

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